

# Spectroscopic Profile of 3-bromo-1-methyl-1H-pyrazole: A Technical Guide

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## Compound of Interest

Compound Name: **3-bromo-1-methyl-1H-pyrazole**

Cat. No.: **B131780**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound **3-bromo-1-methyl-1H-pyrazole**. The information compiled herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the unequivocal identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The spectroscopic data for **3-bromo-1-methyl-1H-pyrazole** is summarized in the following tables, providing a clear and concise reference for researchers.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **3-bromo-1-methyl-1H-pyrazole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.25	d	2.0	1H	H5
6.25	d	2.4	1H	H4
3.88	s	-	3H	N-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 400 MHz

Table 2: Mass Spectrometry Data for **3-bromo-1-methyl-1H-pyrazole**

m/z	Relative Intensity	Assignment
162	High	[M+2] <sup>+</sup> (with <sup>81</sup> Br)
160	High	[M] <sup>+</sup> (with <sup>79</sup> Br)
42	High	[C <sub>2</sub> H <sub>2</sub> N] <sup>+</sup>

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Note: Specific experimental <sup>13</sup>C NMR and IR data for **3-bromo-1-methyl-1H-pyrazole** were not available in the searched literature. The following sections on <sup>13</sup>C NMR and IR are based on general knowledge of pyrazole derivatives and data from closely related compounds. They are intended to be illustrative and predictive rather than experimentally confirmed for this specific molecule.

Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data for **3-bromo-1-methyl-1H-pyrazole**

Chemical Shift ( $\delta$ ) ppm	Assignment
~140-150	C5
~120-130	C3-Br
~105-115	C4
~35-40	N-CH <sub>3</sub>

Note: These are estimated chemical shift ranges based on known data for substituted pyrazoles.

Table 4: Predicted IR Absorption Bands for **3-bromo-1-methyl-1H-pyrazole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3150	Medium	C-H stretching (aromatic)
~2900-3000	Medium	C-H stretching (methyl)
~1500-1600	Medium-Strong	C=N and C=C stretching (pyrazole ring)
~1400-1450	Medium	C-H bending (methyl)
~1000-1100	Strong	C-N stretching
~600-700	Strong	C-Br stretching

Note: These are predicted absorption ranges based on characteristic functional group frequencies.

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard practices for the analysis of pyrazole derivatives.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** Approximately 5-10 mg of **3-bromo-1-methyl-1H-pyrazole** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

**<sup>1</sup>H NMR Spectroscopy:** The <sup>1</sup>H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A sufficient number of scans are co-added to ensure a good signal-to-noise ratio.

**<sup>13</sup>C NMR Spectroscopy (General Protocol):** The <sup>13</sup>C NMR spectrum would be acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is typically used. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a large number of scans to achieve adequate sensitivity.

## Mass Spectrometry (MS)

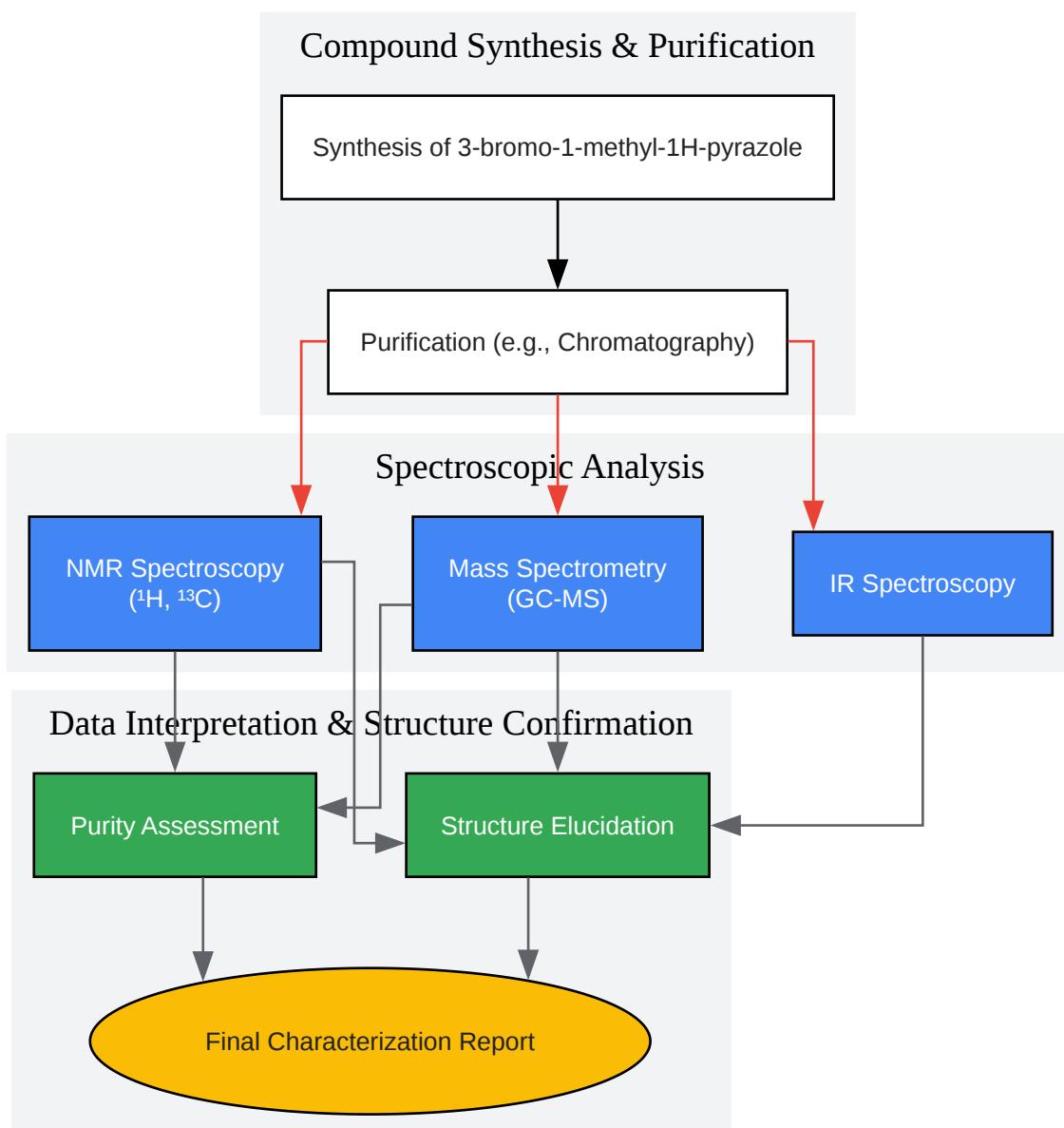
Gas Chromatography-Mass Spectrometry (GC-MS): A sample of **3-bromo-1-methyl-1H-pyrazole**, dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate, is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte. The separated compound is then introduced into the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 40-400.

## Infrared (IR) Spectroscopy (General Protocol)

Attenuated Total Reflectance (ATR)-FTIR: A small amount of the liquid sample is placed directly onto the ATR crystal of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$  by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

## Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic characterization of a small molecule like **3-bromo-1-methyl-1H-pyrazole** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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